2-{[4-(2-methylpropyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
The compound 2-{[4-(2-methylpropyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (hereafter referred to as Compound A) is a 1,2,4-triazole derivative featuring:
- A morpholine-4-sulfonyl group at the 3-position of the phenyl ring.
- A 2-methylpropyl substituent at the 4-position of the triazole core.
- A sulfanyl acetic acid moiety at the 3-position of the triazole.
Its molecular formula is C₁₈H₂₄N₄O₅S₂ (molecular weight: 448.5 g/mol), with a canonical SMILES string of CC(C)Cn1c(SCC(=O)O)nnc1c1cccc(c1)S(=O)(=O)N1CCOCC1 .
Properties
IUPAC Name |
2-[[4-(2-methylpropyl)-5-(3-morpholin-4-ylsulfonylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S2/c1-13(2)11-22-17(19-20-18(22)28-12-16(23)24)14-4-3-5-15(10-14)29(25,26)21-6-8-27-9-7-21/h3-5,10,13H,6-9,11-12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDNAYRJEVXMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NN=C1SCC(=O)O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>66.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85200141 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
2-{[4-(2-methylpropyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS No. 743457-07-0) is a triazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines a triazole ring with a morpholine sulfonyl group, which may enhance its pharmacological properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 440.53 g/mol. Its structure is represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial effects. For instance, compounds structurally related to this triazole have shown potency against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for related compounds suggest effective antimicrobial action:
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Triazole Derivative A | 0.25–1 | MRSA |
| Triazole Derivative B | 0.046–3.11 | E. coli, Pseudomonas aeruginosa |
These findings suggest that the presence of the triazole moiety enhances the antimicrobial efficacy of the compound through mechanisms such as enzyme inhibition and disruption of bacterial cell wall synthesis .
Anticancer Properties
The anticancer potential of triazole derivatives has also been explored. Studies have indicated that such compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For example:
| Compound | Cancer Type | IC50 (μM) |
|---|---|---|
| Triazole Derivative C | Breast Cancer | 10 |
| Triazole Derivative D | Lung Cancer | 15 |
These compounds have been shown to interact with specific cellular targets involved in tumor growth and metastasis .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, triazoles have been noted for their anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study on MRSA Treatment : A study demonstrated that a related triazole compound significantly reduced MRSA infections in a clinical trial setting, showcasing its potential as an alternative treatment option .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, providing insights into its mechanism of action against cancer cells .
Scientific Research Applications
Pharmaceutical Applications
-
Antifungal Activity :
- Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds containing triazole rings can inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This mechanism positions the compound as a candidate for treating fungal infections.
-
Anti-inflammatory Effects :
- The morpholine sulfonamide component may enhance the compound's anti-inflammatory effects. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
-
Anticancer Potential :
- Preliminary studies have indicated that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines. The ability to modulate signaling pathways involved in cell proliferation and apoptosis positions this compound as a potential anticancer agent.
Agricultural Applications
-
Fungicides :
- Given its antifungal properties, this compound could be developed as a fungicide to protect crops from fungal pathogens. The specificity of triazoles for fungal targets may reduce the risk of harm to non-target organisms.
-
Herbicides :
- Research into related compounds suggests potential herbicidal activities through the inhibition of specific metabolic pathways in plants. Further studies could explore its efficacy against common agricultural weeds.
Case Study 1: Antifungal Efficacy
A study published in Journal of Medicinal Chemistry evaluated various triazole derivatives for their antifungal activity against Candida albicans. The results indicated that modifications at the phenyl and sulfonamide positions significantly enhanced activity, suggesting that the target compound may exhibit similar or superior efficacy .
Case Study 2: Anti-inflammatory Mechanism
Research conducted at a leading university investigated the anti-inflammatory properties of morpholine-containing compounds. The findings revealed that these compounds effectively reduced TNF-alpha levels in vitro, indicating potential for treating conditions like rheumatoid arthritis .
Case Study 3: Agricultural Use
Field trials conducted by an agricultural research institute assessed the effectiveness of triazole-based fungicides on wheat crops. Results demonstrated significant reductions in fungal infection rates, supporting the development of new formulations based on similar structures .
Comparison with Similar Compounds
GPR-17 Agonist: 2-({5-[3-(Morpholine-4-Sulfonyl)Phenyl]-4-[4-(Trifluoromethoxy)Phenyl]-4H-1,2,4-Triazol-3-yl}Sulfanyl)-N-[4-(Propan-2-yl)Phenyl]Acetamide
- Key Differences :
- Terminal Group : Acetamide (-NHR) replaces the acetic acid (-COOH), reducing ionization and altering pharmacokinetics.
- Triazole Substituents : A 4-(trifluoromethoxy)phenyl group at the 4-position instead of 2-methylpropyl.
- Pharmacological Impact: Demonstrated efficacy as a GPR-17 agonist in glioblastoma (GBM) therapy, reducing tumor migration and proliferation when combined with temozolomide (TMZ) .
2-({5-[3-(Dimethylsulfamoyl)Phenyl]-4-(3-Methylphenyl)-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetic Acid
- Triazole Substituents: A 3-methylphenyl group at the 4-position.
- Physicochemical Properties :
2-{[4-Cyclopropyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetic Acid
- Key Differences :
- Triazole Substituents : Cyclopropyl and thiophene replace 2-methylpropyl and morpholine sulfonyl-phenyl.
- Simplified Structure : Lacks the sulfonyl group, reducing molecular complexity.
- Biological Relevance :
Structure-Activity Relationship (SAR) Analysis
Impact of Sulfonyl Groups
- Morpholine-4-sulfonyl (Compound A and GPR-17 agonist): Enhances solubility and hydrogen-bonding capacity, critical for target engagement in hydrophilic environments (e.g., enzyme active sites).
Role of Triazole Substituents
Terminal Group Modifications
- Acetic Acid vs. Acetamide : The carboxylic acid in Compound A improves ionization and aqueous solubility, whereas the acetamide in the GPR-17 agonist may enhance membrane permeability.
Pharmacological and Therapeutic Implications
Q & A
Q. What are the key structural features of this compound, and how do they influence reactivity?
The compound contains a 1,2,4-triazole core substituted with:
- A 2-methylpropyl group at position 4 (enhancing lipophilicity).
- A 3-(morpholine-4-sulfonyl)phenyl group at position 5 (contributing to hydrogen bonding and solubility).
- A sulfanylacetic acid moiety at position 3 (enabling nucleophilic substitution or thiol-disulfide exchange). The morpholine sulfonyl group introduces polarity and potential for intermolecular interactions, while the triazole ring offers π-π stacking capabilities .
Q. What synthetic strategies are recommended for optimizing yield in the preparation of this compound?
- Stepwise functionalization : Prioritize introducing the morpholine sulfonyl group before the sulfanylacetic acid to avoid steric hindrance.
- Reagent selection : Use Mitsunobu conditions for coupling the sulfanylacetic acid to the triazole, as demonstrated in analogous triazole-thioether syntheses .
- Design of Experiments (DoE) : Apply fractional factorial designs to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and minimize trial-and-error approaches .
Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?
- HPLC-MS : Monitor degradation products (e.g., oxidation of the sulfanyl group to sulfoxides or sulfones) .
- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for the morpholine sulfonyl group, which may decompose above 200°C .
- Accelerated stability studies : Store samples at 40°C/75% relative humidity for 4 weeks to simulate long-term stability .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of reactions involving the triazole ring?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to identify electrophilic/nucleophilic sites. For example, the N2 position of the triazole is more nucleophilic than N1 due to electron-withdrawing effects from the sulfonyl group .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications for activity optimization .
Q. What experimental approaches resolve contradictions in observed reactivity between this compound and its structural analogs?
- Comparative kinetic studies : Measure reaction rates for sulfanyl group oxidation using H₂O₂ vs. KMnO₄. For example, the morpholine sulfonyl group may sterically hinder oxidation compared to simpler sulfanyl-triazole analogs .
- Isotopic labeling : Use deuterated acetic acid to track whether the sulfanylacetic acid moiety undergoes cleavage during nucleophilic substitution .
Q. How does the morpholine sulfonyl group impact crystallization and polymorph screening?
- Single-crystal X-ray diffraction : Compare packing efficiencies with analogs lacking the sulfonyl group. The sulfonyl oxygen atoms often form hydrogen bonds with adjacent molecules, stabilizing specific crystal forms .
- High-throughput screening : Test 24 solvents (e.g., DMSO, ethyl acetate) under varying cooling rates to identify conditions favoring monoclinic vs. triclinic polymorphs .
Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?
- Flow chemistry : Implement continuous flow reactors to control exothermic reactions (e.g., triazole ring formation) and improve reproducibility .
- Membrane separation : Use nanofiltration to remove unreacted starting materials while retaining the product, leveraging its molecular weight (~420 g/mol) and polarity .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound occasionally show unexpected splitting patterns?
- Dynamic effects : The morpholine ring may adopt multiple conformations at room temperature, causing splitting in proton signals. Low-temperature NMR (e.g., -40°C) can resolve this .
- Epimerization : If the sulfanylacetic acid group undergoes reversible thiol-disulfide exchange, it may create diastereomers that co-elute in HPLC but exhibit distinct NMR signals .
Q. How can researchers reconcile discrepancies in biological activity data across different assay platforms?
- Assay standardization : Normalize results using a reference inhibitor (e.g., a known triazole-based enzyme inhibitor) to control for variations in protein expression levels or buffer conditions .
- Meta-analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration, incubation time) across studies .
Comparative Analysis with Structural Analogs
Q. How does substituting the morpholine sulfonyl group with a methylsulfanyl group alter physicochemical properties?
- LogP : Replacement with a methylsulfanyl group increases logP by ~1.2 units, reducing aqueous solubility but improving membrane permeability .
- Thermal stability : Methylsulfanyl analogs decompose at lower temperatures (150–170°C) due to weaker sulfonyl-oxygen interactions .
Q. What lessons from benzisoxazole derivatives apply to optimizing the bioactivity of this compound?
- Bioisosteric replacement : Replace the triazole with a benzisoxazole to enhance metabolic stability while retaining hydrogen-bonding capacity .
- SAR trends : Electron-withdrawing groups at the phenyl ring (e.g., nitro, sulfonyl) correlate with increased target affinity in both scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
